molecular formula C9H8N2O B158907 7-Methoxyquinazoline CAS No. 10105-37-0

7-Methoxyquinazoline

Cat. No. B158907
CAS RN: 10105-37-0
M. Wt: 160.17 g/mol
InChI Key: CHRMMMLUWHPZAH-UHFFFAOYSA-N
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Description

7-Methoxyquinazoline is a nitrogen-containing heterocyclic compound . It is a derivative of quinazoline, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of 7-Methoxyquinazoline involves several steps. For instance, one method involves a selective nucleophilic attack at C-1 of 1-bromo-3-chloropropane by the potassium salt of 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol, which is prepared from 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate .


Molecular Structure Analysis

The molecular formula of 7-Methoxyquinazoline is C9H8N2O . It contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 Pyrimidine .


Chemical Reactions Analysis

Quinazoline derivatives, including 7-Methoxyquinazoline, have been synthesized using various methods. These methods are divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Physical And Chemical Properties Analysis

7-Methoxyquinazoline has an average mass of 160.173 Da and a monoisotopic mass of 160.063660 Da . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

  • Cancer Treatment and Drug Development :

    • A derivative of 7-methoxyquinazoline, CUDc-101, exhibits potent inhibitory activity against HDAC, EGFR, and HER2, showing significant antiproliferative activity in various tumor cell lines. This compound is in clinical development for cancer treatment (Cai et al., 2010).
    • Another study synthesized a compound that effectively inhibits the proliferation of a lung cancer cell line, indicating potential for antitumor applications (Cai et al., 2019).
    • 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a promising anticancer lead, showed high antiproliferative activity and potential as a tubulin-binding tumor-vascular disrupting agent (Cui et al., 2017).
    • The synthesis of various 7-methoxyquinazoline derivatives demonstrated their potential as novel tubulin inhibitors, which are crucial in cancer therapy (Jiang et al., 2019).
  • Radioactive Imaging for Tumor Detection :

    • Novel F-18 labeled 4-aminoquinazoline derivatives, including a derivative of 7-methoxyquinazoline, were synthesized and evaluated as potential PET imaging agents for tumor detection. These compounds demonstrated promising results in biodistribution experiments (Chen et al., 2012).
  • Synthesis and Characterization for Pharmaceutical Applications :

    • The synthesis of various 7-methoxyquinazoline derivatives was reported, with some showing potential antitumor activity in preliminary assays (Gui-ping, 2012).
    • A study focusing on the synthesis of 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline highlighted its role as a key intermediate for vandetanib, a drug that antagonizes VEGFR and EGFR (Rong-dong, 2011).

Safety And Hazards

While specific safety and hazard information for 7-Methoxyquinazoline was not found, a related compound, 4-Chloro-7-methoxyquinazoline, is known to be harmful if swallowed or in contact with skin. It can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

7-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-8-3-2-7-5-10-6-11-9(7)4-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRMMMLUWHPZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyquinazoline

CAS RN

10105-37-0
Record name 7-methoxyquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
S Tang, C Sun, X He, W Gan, L Wang, D Qiao… - European Journal of …, 2023 - Elsevier
… Here, we reported three series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives for the development of EGFR/c-Met inhibitors. Among them, TS-41 showed the best EGFR …
Number of citations: 0 www.sciencedirect.com
ZQ Cai, C Zhao, MY Li, XM Shuai… - Journal of Chemical …, 2019 - journals.sagepub.com
The title compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was synthesized by selective nucleophilic attack at C-1 of 1-bromo-3-chloropropane by the …
Number of citations: 8 journals.sagepub.com
A Fredriksson, S Stone‐Elander - Journal of Labelled …, 2002 - Wiley Online Library
… and then realkylated with [11C]iodomethane to afford [11C]-3, and is thus assigned as 4-(3bromoanilino)-6-hydroxy-7-methoxyquinazoline. Figure 3 summarizes the demethylation …
TH Althuis, HJ Hess - Journal of Medicinal Chemistry, 1977 - ACS Publications
… 2,4-Dichloro-6-benzyloxy-7-methoxyquinazoline (9a). A mixture of 7.10 g (23.8 mmol) of 8a, 20 ml of POCI3, and 1.9 ml of iV,jV-dimethylaniline was refluxed under nitrogen for 4.5 h, …
Number of citations: 190 pubs.acs.org
KH Yoo, YR Lee - Journal of the Korean Applied Science and …, 2008 - koreascience.kr
… In this work, a series of new 4-anilino-6-guanidino-7-methoxyquinazoline derivatives (12a-l) were synthesized by the introduction of guanidine moiety at C-6 of quinazoline nucleus and …
Number of citations: 0 koreascience.kr
K Matsuno, J Ushiki, T Seishi, M Ichimura… - Journal of medicinal …, 2003 - ACS Publications
… extensive metabolizers and poor metabolizers in Sprague−Dawley rats administrated 6,7-dimethoxyquinazoline derivatives (1b and 1c), 6-(2-methoxy)ethoxy-7-methoxyquinazoline …
Number of citations: 61 pubs.acs.org
DJ Brown, BT England - Israel Journal of Chemistry, 1968 - Wiley Online Library
… triethyl orthoformate gave 5-, 6-, and 7 - methoxyquinazoline- 3- oxide, each comparable in mp … -2-amino-4-methoxybenzaldoxime gave 7-methoxyquinazoline-3-oxide (78%), mp 2020 …
Number of citations: 5 onlinelibrary.wiley.com
Y Zhang, W Zheng, Q Luo, Y Zhao, E Zhang, S Liu… - Dalton …, 2015 - pubs.rsc.org
… line, and the most active complex [(η 6 -arene)Ru(N,N-L13)Cl]PF 6 (4, IC 50 = 1.36 μM, L13 = 4-(3′-chloro-4′-fluoroanilino)-6-(2-(2-aminoethyl)aminoethoxy)-7-methoxyquinazoline) …
Number of citations: 40 pubs.rsc.org
WLF Armarego - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… contain 78% of anhydrous species (as with 7-methoxyquinazoline) and is taken as standard for the … in the conventional cation of 7-methoxyquinazoline (Va; R = OMe). which bears a full …
Number of citations: 39 pubs.rsc.org
JA Zoltewicz, TW Sharpless - The Journal of Organic Chemistry, 1967 - ACS Publications
… disulfide was proven in the case of 2phenyl-7-methoxyquinazoline-4(3H)-thione by an … g (32% yield) of golden crystals of 2-phenyl-7methoxyquinazoline-4(3H)-thione, mp 195-197, was …
Number of citations: 13 pubs.acs.org

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